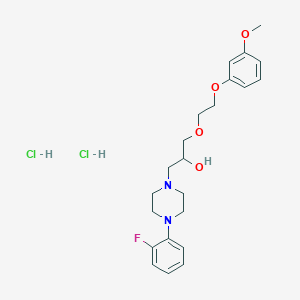

![molecular formula C13H14N4O B2501285 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine CAS No. 2034382-06-2](/img/structure/B2501285.png)

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine" is a nitrogen-containing heterocycle that appears to be related to several research areas, including the synthesis of nitrogen-heterocycles and their potential biological activities. The papers provided discuss various nitrogen-heterocycles, their synthesis, and some of their properties, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of nitrogen-heterocycles often involves the reaction of different organic intermediates. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride has been used as an intermediate for the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, which are obtained by reacting with nitriles and acetylenes in the presence of aluminum chloride . Similarly, N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine and its diazonium chloride have been used to synthesize pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing benzooxazole moiety . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of nitrogen-heterocycles can be elucidated using various spectroscopic techniques. For example, the synthesized benzoxazole derivatives in one study were confirmed through IR, ^1H NMR, ^13C NMR, and Mass spectral methods . The structural analysis is crucial for confirming the identity of the synthesized compounds and for understanding their potential reactivity.

Chemical Reactions Analysis

Nitrogen-heterocycles can undergo various chemical transformations. For instance, N-methylation of 5-nitro-1H-indazole led to the formation of 1-methyl-5(6)-nitroindazoles, which upon further reactions yielded different heterocyclic compounds . Electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides resulted in the formation of oxazolyl-pyrazol-5-amines . These reactions demonstrate the versatility of nitrogen-heterocycles in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-heterocycles are influenced by their molecular structure. For example, the title compound in one study, a pyrazolo[3,4-b]pyridine derivative, showed a planar structure for most of the molecule, with only two adjacent carbon atoms being displaced from this plane . The intermolecular hydrogen bonds in this compound link the molecules into infinite chains, which could affect its physical properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed various methods for synthesizing and characterizing N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine derivatives, highlighting their potential in medicinal chemistry and materials science. For instance, Titi et al. (2020) detailed the synthesis and characterization of pyrazole derivatives, including crystallographic analysis and theoretical physical and chemical property calculations, revealing their biological activity against breast cancer and microbes (Titi et al., 2020). Similarly, Asegbeloyin et al. (2014) reported on the synthesis, characterization, and in vitro cytotoxic activity of N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing significant potency against HL-60 cells and some Gram-positive bacteria (Asegbeloyin et al., 2014).

Biological and Antimicrobial Activities

Various studies have demonstrated the biological and antimicrobial activities of compounds related to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine. For example, Hassan et al. (2013) synthesized a series of pyrazoline and pyrazole derivatives and tested their antimicrobial activity against various organisms, including Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, revealing compounds with promising antibacterial properties (Hassan, 2013). Additionally, Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, showing effective in vitro activity against bacterial strains (Idrees et al., 2019).

Mechanistic Insights and Synthetic Applications

Research on the mechanism of reactions involving N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine derivatives has also been conducted. Gieshoff et al. (2017) explored the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles by N-N bond formation and C,O linkage, offering insights into the reaction mechanisms and confirming the potential of electrochemistry in the synthesis of medicinally relevant structures (Gieshoff et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZCWNXECCMMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)

![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)

![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)

![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)